
3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound features a bromine atom at the 3-position, a methylphenyl group at the N-position, and a carboxamide group at the 2-position of the benzothiophene ring. These structural features contribute to its unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a benzothiophene precursor, followed by the introduction of the N-(3-methylphenyl) group and the carboxamide functionality. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the substitution reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing techniques such as refluxing, crystallization, and chromatography for purification .
Chemical Reactions Analysis
3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and halide exchange reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the carboxamide group to form amines.
Coupling Reactions: The benzothiophene ring can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form C-C bonds with other aromatic compounds
Scientific Research Applications
3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential pharmacological properties, including anti-inflammatory and anticancer activities, is ongoing.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds to 3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide include other benzothiophene derivatives with different substituents. For example:
3-bromo-N-(3-fluorophenyl)-1-benzothiophene-2-carboxamide: Similar structure but with a fluorine atom instead of a methyl group, which may alter its reactivity and biological activity.
3-bromo-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide: Contains a chlorine atom, potentially affecting its chemical properties and interactions.
3-bromo-N-(3-methylphenyl)benzamide: Lacks the thiophene ring, which can significantly change its chemical behavior and applications
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties.
Properties
CAS No. |
853328-66-2 |
|---|---|
Molecular Formula |
C16H12BrNOS |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H12BrNOS/c1-10-5-4-6-11(9-10)18-16(19)15-14(17)12-7-2-3-8-13(12)20-15/h2-9H,1H3,(H,18,19) |
InChI Key |
UWDXCDUCUWHXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



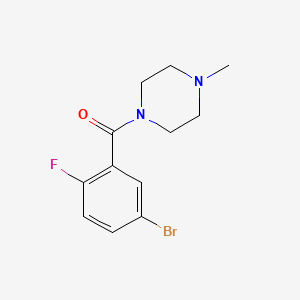

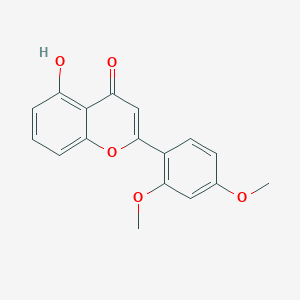
![methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)
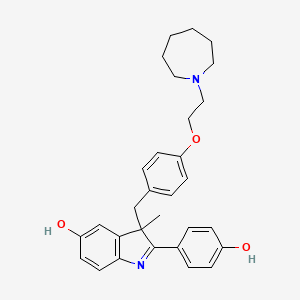
![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
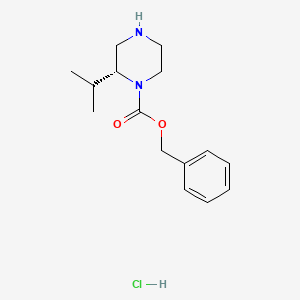
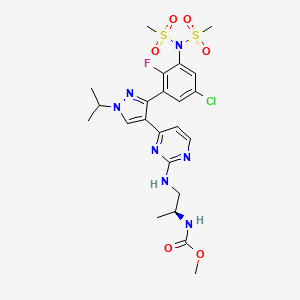
![[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15062337.png)
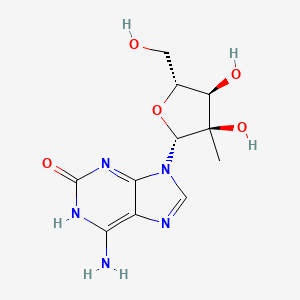
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15062344.png)
![2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one](/img/structure/B15062349.png)
![1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one](/img/structure/B15062359.png)
